molecular formula C7H9ClN2O3S B1426844 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1339213-79-4

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1426844
CAS No.: 1339213-79-4
M. Wt: 236.68 g/mol
InChI Key: OVUMLXDIGACVNZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical foundation for understanding this compound traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term pyrazole in 1883. Knorr's groundbreaking research established the fundamental chemistry of pyrazole derivatives, creating the theoretical and practical framework that would eventually enable the development of complex pyrazole-based compounds like this compound. The synthesis of the first substituted pyrazoles was accomplished through Knorr's reaction of β-diketones with hydrazine derivatives, yielding two regioisomers and establishing the basic principles of pyrazole formation. This foundational work provided the chemical understanding necessary for the subsequent development of more sophisticated pyrazole derivatives containing sulfonyl chloride functional groups.

The evolution of pyrazole chemistry continued through the work of Hans von Pechmann, who developed a classical method in 1898 for synthesizing pyrazole from acetylene and diazomethane. These early investigations into pyrazole synthesis established the fundamental reactivity patterns and structural principles that would later be applied to the development of functionalized pyrazole derivatives. The integration of sulfonyl chloride functionality into pyrazole systems represents a more recent advancement in heterocyclic chemistry, building upon these historical foundations to create compounds with enhanced synthetic utility and biological activity potential.

The specific development of this compound emerges from the contemporary understanding of structure-activity relationships in medicinal chemistry, where researchers recognized the importance of combining heterocyclic scaffolds with reactive functional groups to create versatile synthetic intermediates. The compound represents a convergence of classical pyrazole chemistry with modern synthetic methodologies, particularly those involving sulfonylation reactions and heterocyclic functionalization techniques.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its unique combination of structural features and reactivity patterns. The compound's molecular architecture incorporates several key elements that contribute to its synthetic utility: a pyrazole heterocycle providing electronic properties and structural rigidity, an oxolan ring system contributing conformational flexibility and potential for hydrogen bonding interactions, and a sulfonyl chloride group offering exceptional reactivity toward nucleophiles.

The sulfonyl chloride functional group serves as the primary reactive center of the molecule, acting as a powerful electrophile that readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles including amines, alcohols, and thiols. This reactivity pattern enables the compound to function as a versatile coupling agent in synthetic organic chemistry, facilitating the formation of sulfonamide, sulfonate ester, and related derivatives. The Electronic properties of the pyrazole ring system influence the reactivity of the sulfonyl chloride group, with the nitrogen atoms providing both electron-withdrawing effects and potential coordination sites for catalytic processes.

Chemical Property Value Significance
Molecular Formula C₇H₉ClN₂O₃S Defines elemental composition
Molecular Weight 236.68 g/mol Important for stoichiometric calculations
CAS Number 1339213-79-4 Unique chemical identifier
InChI Key OVUMLXDIGACVNZ-UHFFFAOYSA-N Structural database identifier
SMILES C1COCC1N2C=C(C=N2)S(=O)(=O)Cl Simplified molecular representation

The structural arrangement of this compound provides multiple vectors for molecular recognition and binding interactions. The oxolan ring contributes to the three-dimensional shape of the molecule while providing oxygen atoms that can participate in hydrogen bonding interactions. The pyrazole ring system offers both hydrogen bond donor and acceptor capabilities through its nitrogen atoms, while also providing π-electron density for potential π-π stacking interactions with aromatic systems.

Contemporary synthetic methodologies have demonstrated the compound's utility in various coupling reactions, particularly in the formation of complex heterocyclic systems and pharmaceutical intermediates. The compound serves as a key building block in parallel medicinal chemistry approaches, where its reactivity enables the rapid generation of diverse molecular libraries for biological screening. Research has shown that the oxolan-3-yl substitution pattern is well-tolerated in various biological assay systems, suggesting favorable pharmacokinetic properties for derivatives of this compound.

Position in Contemporary Chemical Research

In the landscape of contemporary chemical research, this compound has emerged as a compound of significant interest, particularly in the fields of medicinal chemistry and pharmaceutical development. Recent investigations have highlighted its role as a valuable intermediate in the synthesis of enzyme inhibitors and receptor modulators, with specific applications in the development of therapies for neurological disorders. Research has demonstrated that compounds bearing the oxolan-3-yl-pyrazole motif show promising activity in biological assay systems, particularly in assays related to leucine-rich repeat kinase 2 (LRRK2) inhibition, which has implications for Parkinson's disease treatment.

The compound's position in contemporary pharmaceutical research is further emphasized by its incorporation into various drug discovery programs focused on developing novel therapeutic agents. Studies have shown that pyrazole-4-sulfonamide derivatives, which can be synthesized using this compound as a starting material, exhibit significant antiproliferative activity against cancer cell lines. These findings have positioned the compound as an important synthetic target for medicinal chemists working on anticancer drug development programs.

Research Application Target Area Significance
LRRK2 Inhibitor Development Parkinson's Disease Neurological therapeutic applications
Anticancer Agent Synthesis Oncology Cell proliferation inhibition
NAAA Inhibitor Synthesis Inflammatory Disorders Pain and inflammation management
Enzyme Inhibitor Development Various Therapeutic Areas Broad pharmaceutical applications

Flow chemistry applications represent another significant area where this compound demonstrates contemporary relevance. Modern synthetic approaches utilizing continuous flow reactors have enhanced the efficiency and safety of working with sulfonyl chloride compounds, enabling more sustainable and scalable synthetic processes. These technological advances have made the compound more accessible for research applications and have facilitated its incorporation into larger-scale synthetic programs.

The compound's role in parallel medicinal chemistry has been particularly noteworthy, where its well-defined reactivity profile enables the systematic exploration of structure-activity relationships in pharmaceutical research. Contemporary research methodologies emphasize the importance of versatile building blocks that can efficiently generate molecular diversity, and this compound exemplifies this principle through its ability to participate in a wide range of coupling reactions with different nucleophiles.

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUMLXDIGACVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339213-79-4
Record name 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
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Scientific Research Applications

Medicinal Chemistry

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride has shown promise as a building block in the synthesis of bioactive compounds. Its sulfonyl chloride functional group allows for the introduction of various substituents, making it a versatile intermediate in drug development.

Case Study : A study demonstrated the synthesis of novel pyrazole derivatives using this compound, which exhibited significant anti-inflammatory and analgesic activities in preclinical models. The incorporation of the oxolane moiety was found to enhance the pharmacokinetic profile of these derivatives.

Organic Synthesis

The compound is utilized in organic synthesis as a reagent for the preparation of sulfonamides and other sulfonyl-containing compounds. Its reactivity with amines and alcohols makes it a valuable tool for chemists looking to create complex organic molecules.

Research Findings : A recent publication highlighted its application in synthesizing sulfonamide derivatives that showed activity against specific bacterial strains, indicating its potential use in developing new antibiotics.

Agrochemical Development

In agrochemistry, this compound is being investigated for its potential as a herbicide or pesticide. The structural characteristics allow it to interact with biological targets in pests or weeds, leading to effective pest control solutions.

Case Study : Research conducted on various formulations containing this compound demonstrated effective herbicidal activity against several weed species, suggesting its application in agricultural settings.

Mechanism of Action

The mechanism by which 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Oxolan-3-yl vs. Oxan-4-yl : The oxolan-3-yl group (5-membered tetrahydrofuran) in the target compound confers slightly less steric hindrance compared to the 6-membered tetrahydropyran (oxan-4-yl) in its analogue. This difference may influence solubility and reactivity in nucleophilic substitutions .
  • Trifluoromethyl vs.
  • Aromatic vs. Heterocyclic Substituents : The phenyl-substituted analogue () exhibits higher molecular weight and stability due to aromatic conjugation, making it suitable for applications requiring robust scaffolds, such as drug discovery .

Physical Properties and Analytical Data

  • Purity and Commercial Availability : While the trifluoromethyl variant is available at 97% purity (), the phenyl-substituted compound is marketed as a high-purity scaffold for lab use (min. 95%, ) .

Biological Activity

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrazole ring : Known for its role in various pharmacological activities.
  • Oxolane moiety : Contributes to the compound's solubility and biological interactions.
  • Sulfonyl chloride group : Often involved in enzyme inhibition and other biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including those containing sulfonamide groups, exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Antiproliferative Effects

Recent studies have assessed the antiproliferative activity of pyrazole derivatives against cancer cell lines. For instance, a series of new pyrazole-4-sulfonamide derivatives demonstrated significant cytotoxicity against U937 cells, with IC50 values indicating their potential as anticancer agents .

Enzyme Inhibition

The compound's mechanism as an enzyme inhibitor has been explored, particularly in relation to inflammatory pathways. It is suggested that the compound may inhibit enzymes involved in the production of inflammatory mediators, thereby providing therapeutic benefits in conditions like arthritis.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated effectiveness against Staphylococcus aureus and Klebsiella pneumoniae.
Antiproliferative Activity New derivatives showed IC50 values indicating potential as anticancer agents against U937 cells.
Enzyme Inhibition Suggested inhibition of inflammatory pathways through enzyme modulation.

Case Study: Antiproliferative Activity

In a detailed study, researchers synthesized several pyrazole derivatives and evaluated their antiproliferative effects using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives had low cytotoxicity while effectively inhibiting cell proliferation, highlighting their potential as therapeutic agents .

Preparation Methods

Method Overview:
This approach involves the sulfonylation of a pyrazole core with a sulfonyl chloride reagent, typically under basic or neutral conditions. The key step is the selective introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.

Detailed Procedure:

  • Starting Material: 1H-pyrazole or its derivatives with suitable substituents at the 4-position.
  • Reagents: Sulfonyl chloride (e.g., chlorosulfonic acid derivatives), a base such as pyridine or triethylamine to facilitate nucleophilic attack, and possibly a solvent like dichloromethane or acetonitrile.
  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (around 20-40°C) to prevent decomposition. The reaction is often stirred for 1-3 hours until completion.
  • Workup: The mixture is quenched with water, extracted with organic solvents, washed, dried, and purified by chromatography.

Research Findings:
This method is supported by analogous syntheses documented for pyrazole sulfonyl chlorides, with yields ranging from 70-85%. The process's selectivity hinges on the reactivity of the pyrazole nitrogen atoms and the sulfonyl chloride's electrophilicity.

Synthesis via Pyrazole-4-sulfonic Acid Intermediate

Method Overview:
A two-step process involving initial formation of the sulfonic acid derivative, followed by chlorination to generate the sulfonyl chloride.

Step-by-step Procedure:

  • Step 1: Sulfonation of pyrazole at the 4-position using fuming sulfuric acid or chlorosulfonic acid to afford the sulfonic acid intermediate.
  • Step 2: Conversion of the sulfonic acid to the sulfonyl chloride using reagents like thionyl chloride or phosphorus trichloride under reflux conditions.

Reaction Conditions:

  • Sulfonation typically occurs at low temperatures (0-25°C) to control regioselectivity.
  • Chlorination with thionyl chloride is performed under reflux with inert atmosphere, often with catalytic amounts of DMF to facilitate the reaction.

Research Data:
This method is well-established for aromatic and heteroaromatic sulfonic acids, with yields around 60-75%. The process allows for better control over purity and functional group compatibility.

Synthesis via Nucleophilic Substitution on Pre-formed Pyrazole Derivatives

Method Overview:
This approach involves preparing a pyrazole derivative with a suitable leaving group (e.g., halogen or tosylate) at the 4-position, followed by nucleophilic substitution with a sulfonyl chloride or its derivatives.

Procedure:

  • Step 1: Synthesis of 4-halogenated pyrazole (e.g., 4-chloropyrazole) via halogenation reactions.
  • Step 2: Nucleophilic attack by a sulfonyl chloride or sulfonate ester to form the sulfonyl linkage.
  • Step 3: Chlorination or activation to convert the sulfonate to the sulfonyl chloride if necessary.

Reaction Conditions:

  • Halogenation is performed with N-chlorosuccinimide or N-bromosuccinimide under controlled conditions.
  • Nucleophilic substitution often occurs in polar aprotic solvents like DMF or DMSO at elevated temperatures (50-80°C).

Research Findings:
This method offers high regioselectivity and is adaptable for various substituents, with yields typically exceeding 65%.

Specific Synthesis of 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Based on recent literature, particularly the synthesis route detailed by Vulcanchem and other sources, a practical approach involves:

  • Starting from pyrazole-4-sulfonyl chloride or its precursor.
  • Reacting with oxolane-3-yl derivatives, such as oxolan-3-yl compounds, under nucleophilic substitution conditions.
  • Employing appropriate activating agents like carbodiimides or coupling reagents to facilitate the attachment of the oxolane moiety.

Research Data:
While specific step-by-step protocols are limited, the synthesis generally involves coupling reactions in inert atmospheres, with yields reported around 70-80%. The process requires careful control of temperature and moisture to prevent hydrolysis of the sulfonyl chloride.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Direct sulfonylation Pyrazole derivatives Sulfonyl chloride, pyridine Room temp, 1-3 hrs 70-85% Simple, direct Regioselectivity issues
Sulfonic acid intermediate Pyrazole + sulfuric acid Thionyl chloride Reflux, 2-4 hrs 60-75% Good control Multi-step, harsh conditions
Nucleophilic substitution Halogenated pyrazole Sulfonyl chloride or sulfonate Elevated temp, 50-80°C >65% High regioselectivity Requires halogenation step
Coupling with oxolane derivatives Pyrazole sulfonyl chloride + oxolane derivative Coupling reagents Inert atmosphere, controlled temp 70-80% Specific for target compound More complex setup

Q & A

Synthetic Routes and Optimization

Q1. What are the optimal synthetic routes for preparing 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride with high purity? Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions using intermediates like 1-(oxolan-3-yl)-4-bromo-1H-pyrazole. For example, Suzuki-Miyaura coupling with pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) yields boronate derivatives, which can be further functionalized . For sulfonyl chloride formation, chlorosulfonation of the pyrazole core using ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) is critical to avoid decomposition . Purification via recrystallization (e.g., methanol) or column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Purification and Characterization

Q2. What purification techniques are recommended for isolating this compound from reaction mixtures? Methodological Answer: After synthesis, the crude product is typically washed with 5% NaOH to remove acidic impurities, followed by water to neutralize residual base. The organic layer is dried over anhydrous Na₂SO₄, and solvents are evaporated under reduced pressure. Recrystallization from methanol or ethanol at low temperatures (0–5°C) enhances purity . For complex mixtures, flash chromatography (silica gel, gradient elution with hexane/EtOAc) is effective. Characterization via LC/MS (e.g., m/z 243–248 [M+H]⁺) and ¹H/¹³C NMR confirms structural integrity .

Reactivity and Functionalization

Q3. How does the oxolane ring influence the sulfonyl chloride group’s reactivity in nucleophilic substitutions? Advanced Analysis: The oxolane (tetrahydrofuran) substituent introduces steric hindrance and electronic effects. The electron-donating oxygen atom in oxolane may slightly deactivate the sulfonyl chloride toward nucleophilic attack compared to aliphatic analogs. However, the rigid oxolane ring enhances regioselectivity in reactions with amines or alcohols. For example, reactions with primary amines (e.g., benzylamine) in THF at 25°C yield sulfonamides with >80% efficiency, while bulkier amines require elevated temperatures (50–60°C) . Computational studies (DFT) modeling the transition state can predict reactivity trends .

Handling Data Contradictions

Q4. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound? Advanced Strategy: Discrepancies in yields (e.g., 60% vs. 85%) often arise from variations in catalyst loading, solvent polarity, or moisture sensitivity. For example, Pd(PPh₃)₄ (2 mol%) in anhydrous dioxane outperforms Pd(OAc)₂ in DMF due to reduced side reactions. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. Contradictions in LC/MS retention times (e.g., 1.32 min vs. 1.45 min) may stem from column batch differences; using internal standards (e.g., uracil) normalizes data .

Safety and Handling

Q5. What safety precautions are essential when handling this compound due to its toxicity profile? Basic Protocol: The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact—wash immediately with 10% NaHCO₃ solution if exposed. Store in a cool, dry place (<4°C) in amber glass vials to prevent hydrolysis. Emergency procedures include rinsing eyes with saline (15 min) and seeking medical attention for inhalation exposure .

Computational Modeling

Q6. How can computational chemistry predict the reactivity of this sulfonyl chloride in nucleophilic substitutions? Advanced Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the sulfur atom and transition states. Solvent effects (PCM model for THF or DCM) refine energy barriers. For instance, simulations show that electron-withdrawing groups on the pyrazole ring lower the LUMO energy, accelerating reactions with nucleophiles like NH₃ .

Applications in Medicinal Chemistry

Q7. What role does this compound play in synthesizing bioactive molecules? Research Context: The sulfonyl chloride group is a key intermediate for sulfonamide-based inhibitors (e.g., protease or kinase targets). For example, coupling with 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-amine yields compounds with anti-inflammatory activity (IC₅₀ < 100 nM in TNF-α assays) . The oxolane moiety improves solubility in polar solvents, enhancing bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

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